N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide
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Overview
Description
“N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a difluorophenoxy group, which is a derivative of phenol with two fluorine atoms and an ether linkage . It also has an amide group, which is a common functional group in biochemistry and drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the difluorophenoxy group, and the coupling with L-serinamide. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the difluorophenoxy group, and the amide linkage. The spatial arrangement of these groups could have significant effects on the compound’s properties and biological activity .Chemical Reactions Analysis
As an organic compound, “this compound” could undergo a variety of chemical reactions. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the aromatic rings might affect its solubility, while the fluorine atoms could influence its reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. For example, it could be studied as a potential drug candidate, or its chemical reactivity could be explored for potential applications in organic synthesis .
Properties
IUPAC Name |
(2S)-2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c16-11-4-3-10(6-12(11)17)23-15-9(2-1-5-19-15)7-20-14(22)13(18)8-21/h1-6,13,21H,7-8,18H2,(H,20,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKMWAMTZWRME-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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